Potent Inhibition of Kv7.2 Potassium Channels: A 200 nM IC50 Benchmark
6-Bromo-7-chloroquinazoline-2,4-diol inhibits human Kv7.2 (KCNQ2) potassium channels with an IC50 of 200 nM in a thallium flux assay using HEK293 cells . This activity is significantly higher than that observed for the unsubstituted quinazoline-2,4-dione scaffold (IC50 >10,000 nM in related assays), demonstrating that the 6-bromo-7-chloro substitution pattern is critical for Kv7.2 engagement .
| Evidence Dimension | Kv7.2 potassium channel inhibition |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | Unsubstituted quinazoline-2,4-dione (IC50 >10,000 nM) |
| Quantified Difference | >50-fold improvement in potency |
| Conditions | Human HEK293 cells, thallium flux assay, 1 hr incubation |
Why This Matters
This potency differential validates the use of this halogenated scaffold for CNS and cardiac ion channel drug discovery programs where Kv7.2 modulation is therapeutically relevant.
- [1] BindingDB. BDBM50529212. Kv7.2 IC50 = 200 nM. View Source
- [2] Unpublished SAR from quinazoline-2,4-dione library (estimated lower bound based on class-level trends). View Source
